Butyl (4-acetylphenyl)carbamate
Description
Contextualization within Carbamate (B1207046) Chemistry and its Research Significance
Carbamates, as esters of carbamic acid, are a versatile class of organic compounds. wikipedia.org Their structural similarity to the peptide bond has made them a cornerstone in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.gov This mimicry allows carbamate-containing compounds to interact with biological targets such as enzymes and receptors, often with improved stability against enzymatic degradation compared to their natural peptide counterparts. nih.gov
The research significance of carbamates is broad, spanning from their use as protecting groups in organic synthesis to their application as active moieties in pharmaceuticals and agrochemicals. nih.gov In medicinal chemistry, the carbamate group is a key structural motif in numerous approved drugs, where it can influence properties such as solubility, membrane permeability, and metabolic stability. nih.gov The ability to modulate these properties by varying the substituents on the carbamate nitrogen and oxygen atoms makes them attractive scaffolds for drug discovery. nih.gov
Academic Relevance of the (4-acetylphenyl)carbamate Structural Motif
The (4-acetylphenyl)carbamate motif, which is central to the structure of Butyl (4-acetylphenyl)carbamate, has appeared in various chemical contexts, often as an intermediate or a target molecule in studies exploring new synthetic methodologies or biological activities. For instance, related structures like tert-butyl (4-acetylphenyl)carbamate are commercially available, indicating their use in research and development. The acetylphenyl group itself is a common feature in pharmacologically active molecules, contributing to interactions with biological targets through hydrogen bonding and aromatic interactions. The combination of this motif with a carbamate linkage suggests a potential for these compounds to act as inhibitors of various enzymes, a hypothesis supported by studies on structurally related molecules. nih.gov
Overview of Research Trajectories for Carbamate Derivatives
Current research on carbamate derivatives is following several key trajectories. A major focus is the development of novel therapeutic agents. For example, carbamates are being investigated as inhibitors of enzymes such as cholinesterases for the treatment of Alzheimer's disease, and as anticancer agents. nih.govnih.gov There is also significant interest in the development of "greener" and more efficient synthetic methods for carbamate synthesis, moving away from hazardous reagents like phosgene (B1210022) towards alternatives such as carbon dioxide. nih.govmdpi.com
Another important research avenue is the use of carbamates as prodrugs. The carbamate linkage can be designed to be stable in the digestive system but cleaved by enzymes at the target site, releasing the active drug. nih.gov Furthermore, the exploration of novel carbamate-based materials, such as polyurethanes with improved properties, continues to be an active area of research. wikipedia.org
Interactive Data Tables
Table 1: Physicochemical Properties of Representative Carbamate Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl (4-acetylphenyl)carbamate | 232597-42-1 | C13H17NO3 | 235.28 |
| Butyl carbamate | 592-35-8 | C5H11NO2 | 117.15 |
| Butyl N-(4-nitrophenyl)carbamate | 87457-99-6 | C11H14N2O4 | 238.24 |
| Phenyl N-(4-acetylphenyl)carbamate | 37070-86-3 | C15H13NO3 | 255.27 |
Note: Data for this table was compiled from various chemical supplier and database entries. uni.lunist.govnih.gov
Table 2: Overview of General Synthetic Methods for Carbamate Synthesis
| Method | Reagents | General Description | Key Advantages |
| From Isocyanates | R-NCO + R'-OH | Reaction of an isocyanate with an alcohol. | High yielding and versatile. |
| From Chloroformates | R-O-COCl + R'2NH | Reaction of a chloroformate with an amine. | Well-established and reliable. |
| From Carbon Dioxide | CO2 + R2NH + Electrophile | Fixation of carbon dioxide with an amine, followed by reaction with an electrophile. | "Green" and sustainable approach. |
| Curtius Rearrangement | R-CON3 -> R-NCO | Thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol. | Useful for converting carboxylic acids to carbamates. |
This table summarizes common synthetic strategies for carbamate formation as described in the chemical literature. wikipedia.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl N-(4-acetylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-9-17-13(16)14-12-7-5-11(6-8-12)10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWWSFFSNESTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Butyl 4 Acetylphenyl Carbamate
Hydrolytic Stability and Decomposition Mechanisms of the Carbamate (B1207046) Moiety
The stability of the carbamate linkage in Butyl (4-acetylphenyl)carbamate is a critical aspect of its chemical profile. Carbamates, in general, exhibit a degree of stability but are susceptible to hydrolysis under both acidic and basic conditions. The mechanism and rate of this decomposition are influenced by the pH of the environment and the nature of the substituents on the aryl and alkyl portions of the molecule.
Under alkaline conditions, the hydrolysis of aryl carbamates can proceed through two primary mechanisms: a bimolecular acyl-oxygen cleavage (BAc2) pathway or a unimolecular elimination-addition (E1cB) pathway. scielo.br For secondary carbamates like this compound, which possess a hydrogen on the nitrogen atom, the E1cB mechanism is often favored, particularly if the phenoxy group is a good leaving group. scielo.br The reaction is initiated by the deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide to form an isocyanate intermediate, which is then rapidly hydrolyzed to an amine and carbon dioxide. The rate of this hydrolysis is generally dependent on the hydroxide (B78521) ion concentration. clemson.edu
Acid-catalyzed hydrolysis of carbamates is also possible, though often slower than base-catalyzed hydrolysis. clemson.edu The mechanism typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. For some carbamates, protonation of the nitrogen atom can also play a role, particularly in highly acidic media. scielo.br The presence of the electron-withdrawing acetyl group on the phenyl ring is expected to influence the pKa of the phenoxy leaving group, thereby affecting the rate of hydrolysis.
The hydrolytic stability of carbamates is a significant consideration in fields such as drug design, where the carbamate moiety may be used as a prodrug linker designed to release an active compound under specific physiological conditions. The table below summarizes the general conditions influencing carbamate hydrolysis.
| Condition | General Effect on Carbamate Hydrolysis |
| Alkaline pH | Generally promotes hydrolysis, often via an E1cB mechanism for secondary carbamates. |
| Acidic pH | Can catalyze hydrolysis, typically through a BAc2 mechanism. |
| Electron-withdrawing groups on the aryl ring | Can increase the rate of hydrolysis by stabilizing the phenoxide leaving group. |
| Steric hindrance around the carbonyl group | Can decrease the rate of hydrolysis. |
Reduction Reactions of the Acetyl Functional Group
The acetyl group of this compound is a ketone and, as such, is readily susceptible to reduction to a secondary alcohol. This transformation is a common and well-understood reaction in organic synthesis. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH4) being a mild and selective choice that is unlikely to affect the carbamate or the aromatic ring under standard conditions. scribd.comblogspot.com
The reduction of acetophenone (B1666503) and its derivatives with sodium borohydride typically proceeds in an alcoholic solvent, such as methanol (B129727) or ethanol. The reaction is generally conducted at low temperatures to control its exothermic nature. blogspot.com The mechanism involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the acetyl group. Subsequent protonation of the resulting alkoxide by the solvent yields the corresponding secondary alcohol, 1-(4-(butoxycarbonylamino)phenyl)ethanol.
More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), could also be used, but these are less selective and may potentially reduce the carbamate group as well. Therefore, for the selective reduction of the acetyl group in this compound, milder reagents are preferred. The progress of the reduction can be conveniently monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the ketone carbonyl peak. scribd.com
| Reducing Agent | Selectivity for Acetyl Group | Typical Conditions |
| Sodium Borohydride (NaBH4) | High | Methanol or ethanol, 0°C to room temperature scribd.comblogspot.com |
| Lithium Aluminum Hydride (LiAlH4) | Low (may also reduce the carbamate) | Anhydrous ether or THF |
Nucleophilic Substitution Reactions Involving Alkyl and Aryl Components
Nucleophilic substitution reactions on this compound can theoretically occur at either the butyl group or the phenyl ring. However, the likelihood of these reactions is generally low under typical conditions.
On the Butyl Group: The butyl group is an alkyl chain, and nucleophilic substitution would require the cleavage of a carbon-oxygen bond of the carbamate. This is generally an unfavorable process as the phenoxycarbonylamino group is a poor leaving group. Such reactions would likely require harsh conditions and are not a common pathway for carbamate reactivity. Direct nucleophilic substitution on the sp3-hybridized carbons of the butyl chain itself is also not feasible without a suitable leaving group attached to the chain.
On the Phenyl Ring: Nucleophilic aromatic substitution (SNAr) on the phenyl ring is also unlikely. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide) to activate the ring towards nucleophilic attack. In this compound, there is no suitable leaving group on the aromatic ring. The carbamate and acetyl groups are not readily displaced by nucleophiles in an aromatic substitution context.
Derivatization Strategies and Functional Group Interconversions
The presence of multiple functional groups in this compound allows for a variety of derivatization strategies to modify its structure and properties.
The acetyl group provides a reactive handle for several important carbon-carbon bond-forming and functional group interconversion reactions.
Aldol (B89426) Condensation: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an aldol condensation with an aldehyde or another ketone. For example, reaction with an aromatic aldehyde like benzaldehyde (B42025) in the presence of a base would lead to the formation of a chalcone-like structure, an α,β-unsaturated ketone. uomustansiriyah.edu.iqmasterorganicchemistry.com The rate and equilibrium of such condensations are dependent on the specific reactants and reaction conditions. researchgate.netresearchgate.netcdnsciencepub.com
Halogenation: The α-carbon of the acetyl group can be halogenated under either acidic or basic conditions. Acid-catalyzed halogenation, for instance with bromine in acetic acid, typically results in the selective monohalogenation of the α-position. libretexts.orglibretexts.orgpressbooks.pub The reaction proceeds through an enol intermediate. libretexts.orglibretexts.org Base-promoted halogenation can also occur, but may lead to polyhalogenation and, in the case of methyl ketones, the haloform reaction if excess halogen and base are used. pressbooks.pub
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. However, the regiochemical outcome of these reactions is complicated by the presence of two directing groups: the acetyl group and the carbamate group.
The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.
The N-butoxycarbonylamino group (-NHC(=O)O-Bu) is an activating, ortho, para-directing group because the nitrogen lone pair can be donated to the ring through resonance.
The directing effects of these two groups are in opposition. The powerful activating and ortho, para-directing effect of the amino-derived group typically dominates over the deactivating, meta-directing effect of the acetyl group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the carbamate group (and meta to the acetyl group). Steric hindrance from the bulky carbamate group may favor substitution at the position further away from it.
| Reaction | Expected Major Product(s) |
| Nitration (HNO3/H2SO4) | Butyl (4-acetyl-2-nitrophenyl)carbamate |
| Bromination (Br2/FeBr3) | Butyl (4-acetyl-2-bromophenyl)carbamate |
| Friedel-Crafts Acylation (e.g., CH3COCl/AlCl3) | Likely to be complex due to potential reaction at the carbamate nitrogen and deactivation by the existing acetyl group. |
The nitrogen atom of the carbamate moiety is a potential site for further functionalization.
N-Alkylation: The hydrogen atom on the carbamate nitrogen can be replaced with an alkyl group. This N-alkylation can be achieved using an alkyl halide in the presence of a base. epa.gov Strong bases like sodium hydride are often used to deprotonate the carbamate nitrogen, followed by reaction with the alkylating agent. Cesium carbonate with tetrabutylammonium (B224687) iodide (TBAI) has also been reported as an effective system for the N-alkylation of carbamates. epa.govresearchgate.net This modification would convert the secondary carbamate into a tertiary carbamate, which would alter its chemical properties, including its hydrolytic stability and hydrogen bonding capabilities.
Other Modifications: While N-alkylation is a common modification, other reactions at the carbamate nitrogen are also conceivable, though less common. For instance, acylation is a possibility, although it would require specific reagents to overcome the relative stability of the carbamate.
Elucidation of Reaction Mechanisms and Kinetics
The elucidation of reaction mechanisms for compounds like this compound involves a combination of kinetic studies, substituent effect analysis, and the direct observation of transient species. These investigations provide deep insights into the electronic and steric factors that govern the reaction pathways.
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. wikipedia.orgchemeurope.com It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds to the logarithm of the corresponding constants for the unsubstituted parent compound (k₀ or K₀) through a linear free-energy relationship:
log(k/k₀) = σρ
where:
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. libretexts.org
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org
While no specific Hammett analysis for the reactions of this compound has been published, the principles can be readily applied by studying a series of analogous compounds with different para-substituents on the phenyl ring. For instance, in the hydrolysis of N-aryl carbamates, a positive ρ value is typically observed, indicating that electron-withdrawing groups, which stabilize the developing negative charge in the transition state, accelerate the reaction. researchgate.net
A hypothetical Hammett study on the alkaline hydrolysis of a series of para-substituted phenyl carbamates could yield data similar to that presented in Table 1. The acetyl group (COCH₃) in this compound is an electron-withdrawing group, and its effect on the reaction rate would be of significant interest.
| Substituent (X) in para-X-C₆H₄-NHCOOBu | σ_p Value | Relative Rate (k_X / k_H) | log(k_X / k_H) |
|---|---|---|---|
| -OCH₃ | -0.27 | 0.35 | -0.46 |
| -CH₃ | -0.17 | 0.58 | -0.24 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 2.88 | 0.46 |
| -COCH₃ | 0.50 | 14.1 | 1.15 |
| -NO₂ | 0.78 | 85.1 | 1.93 |
This table is illustrative and based on general principles of Hammett analysis for related compounds.
A plot of log(k_X / k_H) versus σ_p would be expected to yield a straight line, the slope of which is the reaction constant ρ. For the alkaline hydrolysis of phenyl carbamates, a positive ρ value would confirm a mechanism where negative charge builds up in the transition state, consistent with a BAc2 or E1cB mechanism. nih.gov
This compound possesses two primary reactive sites: the electrophilic carbonyl carbon of the carbamate and the electrophilic carbonyl carbon of the acetyl group. Additionally, the aromatic ring can undergo electrophilic substitution. This multi-functionality raises important questions of chemoselectivity in chemical transformations. youtube.com
Reduction: The selective reduction of one carbonyl group in the presence of the other is a common challenge. Strong reducing agents like lithium aluminum hydride would likely reduce both the carbamate and the ketone. However, milder reagents could offer selectivity. For example, sodium borohydride is known to selectively reduce ketones in the presence of esters and amides, and it might be expected to show selectivity for the ketone over the carbamate in this compound. youtube.com
Nucleophilic Attack: The relative reactivity of the two carbonyl groups towards nucleophiles would depend on the nature of the nucleophile and the reaction conditions. The carbamate carbonyl is part of a system with a good leaving group (the butoxy group), making it susceptible to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org The ketone carbonyl, on the other hand, will typically undergo nucleophilic addition. libretexts.orglibretexts.org
Protecting Group Chemistry: The carbamate group itself is often employed as a protecting group for amines. nih.gov Its stability and cleavage conditions are a key aspect of its reactivity. For instance, N-phenylcarbamates can be cleaved under specific basic conditions. nih.gov Understanding the relative stability of the carbamate in this compound under various conditions is crucial for its use in multi-step synthesis.
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for detecting and characterizing charged reaction intermediates directly from solution, providing valuable mechanistic insights. unibo.itrsc.orgresearchgate.net In the study of reactions involving this compound, ESI-MS could be employed to identify key transient species.
For example, in a base-catalyzed hydrolysis reaction, one might expect to observe intermediates related to either a BAc2 or an E1cB mechanism.
BAc2 Mechanism: In a bimolecular acyl substitution mechanism, the key intermediate is a tetrahedral species formed by the addition of a nucleophile (e.g., hydroxide) to the carbamate carbonyl. ESI-MS could potentially detect the corresponding anion.
E1cB Mechanism: An elimination-conjugate base mechanism would proceed through the deprotonation of the carbamate nitrogen to form an amide anion, which then expels the leaving group to form an isocyanate intermediate. The amide anion or subsequent trapped intermediates could be observed by ESI-MS. nih.gov
A hypothetical ESI-MS analysis of a reaction mixture could reveal the presence of the following species, providing evidence for the operative reaction pathway:
| m/z (negative mode) | Plausible Structure / Identity | Mechanistic Relevance |
|---|---|---|
| [M-H]⁻ | Deprotonated this compound | Starting material anion |
| [M+OH]⁻ | Tetrahedral intermediate (BAc2) | Evidence for BAc2 pathway |
| [M-BuO]⁻ | Acylium ion (unlikely) or Isocyanate anion | Possible fragmentation or E1cB intermediate |
| [Product-H]⁻ | Deprotonated 4-acetylaniline | Reaction product |
This table is illustrative and presents hypothetical data for the analysis of a reaction involving this compound.
By monitoring the evolution of these species over time, it is possible to build a detailed picture of the reaction mechanism and kinetics. unibo.itresearchgate.net
Advanced Spectroscopic and Structural Characterization of Butyl 4 Acetylphenyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For Butyl (4-acetylphenyl)carbamate, a combination of one-dimensional and two-dimensional NMR techniques offers a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the carbamate (B1207046), the protons of the butyl chain, and the methyl protons of the acetyl group.
Based on the data for 1-Propyl (4-acetylphenyl)carbamate, the following proton signals can be predicted for this compound, with expected minor shifts for the butyl group protons:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (ortho to C=O) | ~7.85 | d | ~7.5 | 2H |
| Aromatic (ortho to NH) | ~7.43 | d | ~7.5 | 2H |
| NH (Carbamate) | ~6.95 | s (br) | - | 1H |
| -O-CH₂- (Butyl) | ~4.10 | t | ~6.7 | 2H |
| -CH₂- (Butyl, adjacent to O-CH₂) | ~1.65 | m | - | 2H |
| -CH₂- (Butyl, adjacent to CH₃) | ~1.40 | m | - | 2H |
| Acetyl CH₃ | 2.50 | s | - | 3H |
| Terminal CH₃ (Butyl) | ~0.93 | t | ~7.4 | 3H |
Note: The chemical shifts for the butyl group are estimations based on standard values and comparison with similar structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.
Again, referencing the data for 1-Propyl (4-acetylphenyl)carbamate, the predicted ¹³C NMR chemical shifts for this compound are as follows:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl) | ~196.5 |
| C=O (Carbamate) | ~153.2 |
| Aromatic C (quaternary, attached to NH) | ~142.5 |
| Aromatic C (quaternary, attached to C=O) | ~133.2 |
| Aromatic CH (ortho to C=O) | ~129.8 |
| Aromatic CH (ortho to NH) | ~118.0 |
| -O-CH₂- (Butyl) | ~65.0 |
| -CH₂- (Butyl, adjacent to O-CH₂) | ~30.7 |
| Acetyl CH₃ | ~26.4 |
| -CH₂- (Butyl, adjacent to CH₃) | ~19.1 |
| Terminal CH₃ (Butyl) | ~13.7 |
Note: The chemical shifts for the butyl group are estimations.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the connectivity within the butyl chain (correlations between the -CH₂- and CH₃ groups) and potentially show weak long-range couplings in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the butyl chain and the aromatic ring to their corresponding carbon signals.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. nist.gov While a spectrum for the specific title compound is not available, data for Butyl carbamate and other similar carbamates can be used to predict the expected absorptions. nist.gov
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Carbamate) | Stretching | 3400-3200 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Alkyl) | Stretching | 2960-2850 |
| C=O (Acetyl) | Stretching | ~1680 |
| C=O (Carbamate) | Stretching | ~1700 |
| C-N (Carbamate) | Stretching | 1250-1200 |
| C-O (Carbamate) | Stretching | 1100-1000 |
The presence of two distinct carbonyl stretching frequencies (one for the acetyl group and one for the carbamate) would be a key feature of the IR spectrum.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and thus the molecular formula of a compound.
For this compound (C₁₃H₁₇NO₃), the theoretical exact mass can be calculated. The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. Common fragmentation patterns for carbamates include the loss of the alkoxy group and cleavage of the carbamate bond. For the title compound, fragmentation could involve the loss of the butoxy group or the entire butyl carbamate moiety.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, can be obtained.
Currently, there is no publicly available X-ray crystallographic data for this compound. If such data were available, it would provide definitive proof of the molecular structure and offer insights into the packing of the molecules in the crystal lattice, including any hydrogen bonding interactions involving the carbamate N-H and carbonyl groups.
Conformational Analysis and Rotational Barriers
The planarity of the carbamate group is a critical factor in its conformational preferences. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond exhibits partial double-bond character. This restricts rotation and leads to the existence of syn and anti conformers. nih.gov Generally, for carbamates, the anti conformer is sterically and electrostatically more favorable, with an energy difference of about 1.0–1.5 kcal/mol compared to the syn form. nih.govnih.gov However, in some cases, the energy difference can be negligible, leading to a mixture of both rotamers in solution. nih.gov
The rotation around the C-N bond in N-aryl carbamates, such as this compound, is generally lower than in N-alkyl carbamates. nih.govnd.edu The barrier for rotation about an N-alkylcarbamate C(carbonyl)-N bond is typically around 16 kcal/mol, whereas for an N-phenylcarbamate, this barrier is lowered to approximately 12.5 kcal/mol. nih.govnd.edu This is attributed to the electron-withdrawing nature of the aryl group, which reduces the double bond character of the C-N bond.
The orientation of the entire carbamate group relative to the phenyl ring is another important conformational feature. The dihedral angle between the plane of the phenyl ring and the plane of the carbamate group will be influenced by steric interactions between the carbamate and the ortho-protons of the phenyl ring, as well as electronic effects.
To provide a more quantitative understanding, computational studies involving potential energy surface (PES) scans are necessary. Such studies would map the energy of the molecule as a function of the key dihedral angles, allowing for the identification of energy minima (stable conformers) and transition states (rotational barriers).
Table 1: Key Dihedral Angles in this compound
| Dihedral Angle | Atoms Involved | Description | Expected Preference |
| ω (C-N bond) | O=C-N-C(aryl) | Defines syn and anti carbamate conformations | anti (trans) favored |
| τ1 (C-O bond) | C-N-C(aryl)-C(ortho) | Rotation of the carbamate group relative to the phenyl ring | Non-planar to minimize steric hindrance |
| τ2 (O-C bond) | C-O-Cα-Cβ (butyl) | Conformation of the butyl chain | Extended (anti) conformation |
| τ3 (C-C bond) | O-Cα-Cβ-Cγ (butyl) | Conformation of the butyl chain | Extended (anti) conformation |
| τ4 (C-C bond) | Cα-Cβ-Cγ-Cδ (butyl) | Conformation of the butyl chain | Extended (anti) conformation |
Table 2: Estimated Rotational Energy Barriers in Related Carbamates
| Compound Type | Rotational Barrier (C-N bond) | Reference |
| N-alkylcarbamate | ~16 kcal/mol | nih.govnd.edu |
| N-phenylcarbamate | ~12.5 kcal/mol | nih.govnd.edu |
| N-(2-pyrimidyl)carbamates | <9 kcal/mol | nih.gov |
The data in Table 2, derived from studies on analogous compounds, suggests that the rotational barrier for the C-N bond in this compound is likely to be in the range of 10-12 kcal/mol, influenced by the electronic properties of the 4-acetylphenyl group.
Computational Chemistry and in Silico Modeling of Butyl 4 Acetylphenyl Carbamate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of Butyl (4-acetylphenyl)carbamate. These calculations offer a quantum mechanical description of the molecule's electron density, from which numerous properties can be derived. For instance, DFT calculations using the wb97xd/6-311G(d,p) method have been employed in studies involving precursors like butyl (4-acetylphenyl) carbamate (B1207046). researchgate.netresearchgate.net Another common functional and basis set combination used for similar organic molecules is B3LYP/6-31G*. unirioja.es
A primary step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides accurate data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Atom Connection | Predicted Value |
|---|---|---|
| Bond Length | C=O (acetyl) | ~1.23 Å |
| Bond Length | C-C (ring-acetyl) | ~1.49 Å |
| Bond Length | N-H (carbamate) | ~1.01 Å |
| Bond Length | C=O (carbamate) | ~1.22 Å |
| Bond Angle | C-C-C (ring) | ~120° |
| Bond Angle | O=C-C (acetyl) | ~121° |
| Dihedral Angle | C(ring)-C(ring)-C(acetyl)-O | ~0° / 180° |
Note: These are typical values derived from DFT calculations for similar structures and serve as illustrative examples.
DFT calculations provide a detailed map of the electronic structure. Key aspects include the distribution of electron density, molecular electrostatic potential (MESP), and the analysis of frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
Table 2: Frontier Orbital Properties of this compound
| Property | Description | Predicted Value |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.5 to 5.5 eV |
Note: Values are illustrative and depend on the specific DFT functional and basis set used.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This compound has been identified as a scaffold in studies targeting enzymes like Sphingosine Kinase 1 (SphK1), a protein implicated in cancer and inflammatory diseases. nih.gov In these simulations, the compound, often referred to as compound 4a in the literature, was docked into the active site of SphK1 using programs like AutoDock4. nih.govconicet.gov.ar The results suggested that the compound could adopt multiple binding modes, including a characteristic "J-shaped" conformation similar to known inhibitors, as well as an inverted form. This highlights the flexibility of the molecule within the binding pocket and provides a basis for designing more potent inhibitors.
Table 3: Example of Molecular Docking Results for this compound Scaffold with SphK1
| Parameter | Description | Finding |
|---|---|---|
| Target Protein | Sphingosine Kinase 1 (SphK1) | Active site |
| Docking Software | AutoDock4 | Lamarckian genetic algorithm |
| Binding Energy (Predicted) | Estimated affinity of the ligand for the protein | Favorable scores indicating potential binding |
| Key Interacting Residues | Amino acids in the protein's active site forming interactions | Aspartic acid (D178) is a key anchoring point for similar ligands. nih.gov |
| Binding Conformation | Predicted 3D pose of the ligand in the active site | Can adopt both a "J-form" and an "inverted" binding mode. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. Based on the structures of known inhibitors, a pharmacophore model can be generated and used to search large compound libraries for new potential ligands. This virtual screening approach was part of the integrated study that identified this compound's scaffold as a potential SphK1 inhibitor. nih.gov By filtering databases like ChEMBL, this technique efficiently narrows down vast numbers of compounds to a manageable set for further experimental testing. nih.gov
In Silico Prediction of Biological Activities (e.g., Antioxidant Potential)
Computational methods are increasingly used to predict the biological activities of compounds before they are synthesized. The identification of the this compound scaffold as a potential SphK1 inhibitor is a direct outcome of such an in silico prediction process. nih.gov Furthermore, derivatives of this compound have been synthesized and evaluated for activities such as antimycobacterial effects. nih.govmdpi.com While specific in silico antioxidant predictions for this exact compound are not detailed in the provided literature, the electronic properties derived from DFT, such as ionization potential (related to HOMO energy), can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict antioxidant potential.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking)
Understanding the specific non-covalent interactions between a ligand and its protein target is crucial for explaining binding affinity and selectivity. Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical points between the ligand and protein residues. nih.gov For ligands similar to this compound targeting SphK1, studies have shown the importance of interactions with key residues. nih.gov For example, interactions with a conserved aspartic acid (D178) can serve as a critical anchor point. nih.gov The analysis would typically detail hydrogen bonds involving the carbamate's N-H and C=O groups, as well as hydrophobic and pi-stacking interactions involving the phenyl ring.
Calculation of Theoretical Physico-Chemical Parameters Relevant to Biological Activity
The in silico prediction of physico-chemical properties is a cornerstone of modern drug discovery and development, providing crucial insights into a compound's potential pharmacokinetic and pharmacodynamic behavior before its synthesis and biological testing. These computational models utilize the two-dimensional structure of a molecule to calculate a variety of descriptors that are known to influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with biological targets. For this compound, a comprehensive analysis of these parameters is essential to guide further research into its potential biological applications.
Detailed Research Findings
In the absence of specific research findings for this compound, the following discussion is based on the established importance of these parameters in computational drug design.
Lipophilicity (LogP): The partition coefficient between an octanol (B41247) and water phase, LogP is a critical measure of a molecule's lipophilicity. This parameter significantly influences a compound's ability to cross biological membranes, its solubility, and its binding to plasma proteins. For a compound to be orally bioavailable, a balanced LogP is generally desired.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is an excellent predictor of a drug's transport properties, particularly its intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its solubility in water and its ability to form interactions with biological targets. These counts are fundamental to established guidelines for drug-likeness, such as Lipinski's Rule of Five.
Molar Refractivity: This parameter is a measure of the total polarizability of a molecule and is related to the volume occupied by the molecule and the London dispersion forces. It can be important for the binding of a ligand to its receptor.
Rotatable Bonds: The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A high number of rotatable bonds can negatively impact oral bioavailability.
The following tables present the kind of data that would be generated for this compound in a typical computational chemistry study. The values presented are for illustrative purposes to demonstrate the format and type of information that would be relevant.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Predicted Value |
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| LogP (Octanol-Water Partition Coefficient) | Data not available |
| Topological Polar Surface Area (TPSA) | Data not available |
| Number of Hydrogen Bond Donors | Data not available |
| Number of Hydrogen Bond Acceptors | Data not available |
| Molar Refractivity | Data not available |
| Number of Rotatable Bonds | Data not available |
Table 2: Predicted Compliance with Drug-Likeness Rules
| Rule | Prediction |
| Lipinski's Rule of Five | Data not available |
| Ghose Filter | Data not available |
| Veber's Rule | Data not available |
| Egan's Rule | Data not available |
| Muegge's Rule | Data not available |
It is important to emphasize that without specific computational studies on this compound, the actual values for these parameters remain to be determined. The generation of this data through dedicated in silico modeling would be a critical next step in assessing the potential of this compound for further development.
Biological Activity and Mechanistic Investigations of Butyl 4 Acetylphenyl Carbamate Analogs in Vitro Studies
Enzyme Inhibition Studies
The carbamate (B1207046) functional group is a well-established pharmacophore known for its ability to interact with and inhibit various enzymes. researchgate.netnih.govajphs.com The biological activity of carbamate-containing compounds is largely attributed to their capacity to act as inhibitors of serine hydrolases and other enzyme classes. This section explores the in vitro inhibitory activities of carbamate analogs, with a focus on the enzyme families relevant to the potential activity of Butyl (4-acetylphenyl)carbamate.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Carbamates are a prominent class of cholinesterase inhibitors, enzymes critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Their inhibitory action is of significant interest in the context of neurodegenerative diseases like Alzheimer's disease, where the enhancement of cholinergic neurotransmission is a key therapeutic strategy.
Carbamate inhibitors typically exhibit a mechanism known as pseudoirreversible inhibition. This process involves the carbamylation of the catalytic serine residue within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The carbamate inhibitor initially forms a non-covalent Michaelis-like complex with the enzyme. Subsequently, the carbamoyl (B1232498) moiety is transferred to the hydroxyl group of the active site serine, forming a covalent carbamylated enzyme intermediate. This carbamylated enzyme is temporarily inactive as it cannot hydrolyze acetylcholine. The "pseudo" nature of this inhibition stems from the fact that the carbamylated enzyme can undergo slow hydrolysis, regenerating the active enzyme over time. The rates of carbamylation and decarbamylation are crucial factors that determine the duration and extent of cholinesterase inhibition. nih.gov
The interaction of carbamate inhibitors with the active site of cholinesterases is a complex process governed by the inhibitor's structural features. The active site of these enzymes contains a catalytic triad (B1167595) composed of serine, histidine, and glutamate (B1630785) residues. For a carbamate inhibitor to be effective, its structure must allow it to penetrate the active site gorge and position its carbamate group in proximity to the catalytic serine.
Molecular docking and structure-activity relationship (SAR) studies of various carbamate analogs have revealed the importance of the groups attached to the carbamate nitrogen and the nature of the leaving group in determining inhibitory potency and selectivity between AChE and BChE. For instance, in some series of carbamates, the size and nature of the N-alkyl substituent significantly influence the rate of carbamylation of AChE. nih.gov In contrast, due to its larger and more flexible active site gorge, BChE inhibition can be more dependent on the structure of the leaving group. nih.govfao.org The acetylphenyl moiety in this compound would serve as the leaving group, and its electronic and steric properties would be critical in modulating the interaction with the active site.
The specific type of reversible inhibition that precedes the covalent modification can vary. Depending on the specific carbamate analog and the enzyme, the initial reversible binding could be competitive, non-competitive, or mixed. For example, some studies on different carbamate derivatives have reported non-competitive inhibition against BChE. The determination of kinetic parameters such as the inhibition constant (Ki) and the carbamylation rate constant (k2) are essential for a thorough characterization of the inhibitory potential of a carbamate compound.
Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2)
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics, including drugs. Inhibition of CYP enzymes is a major cause of drug-drug interactions. The potential for carbamate-containing compounds to inhibit CYP isoforms is an important aspect of their toxicological and pharmacological profiling.
Limited specific data exists for the inhibition of CYP1A2 by N-aryl carbamates. However, the planarity and aromaticity of the phenyl ring in compounds like this compound suggest a potential for interaction with the active site of CYP1A2, which is known to accommodate planar polycyclic aromatic molecules. In vitro studies using human liver microsomes are typically employed to assess the inhibitory potential of compounds against specific CYP isoforms. These assays measure the inhibition of the metabolism of a probe substrate for a particular CYP enzyme, such as phenacetin (B1679774) for CYP1A2. The results are usually expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The type of inhibition (competitive, non-competitive, or mechanism-based) can also be determined through kinetic studies. For instance, some flavonoids and other natural products have been identified as competitive inhibitors of CYP1A2. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is another important enzyme involved in the metabolism of signaling lipids. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid mediators with generally anti-inflammatory and vasodilatory properties, to their less active diol counterparts. Inhibition of sEH is therefore considered a promising therapeutic strategy for various cardiovascular and inflammatory diseases.
Substituted ureas and carbamates have been identified as potent inhibitors of sEH. nih.gov These compounds are thought to act as transition-state mimics, binding tightly to the enzyme's active site. Structure-activity relationship studies have shown that the nature of the substituents on the urea (B33335) or carbamate functionality is crucial for inhibitory potency. Generally, lipophilic groups on both sides of the carbamate or urea core enhance inhibitory activity. nih.gov For this compound, the butyl group and the acetylphenyl group would be the key substituents influencing its potential interaction with sEH. In vitro assays for sEH inhibition typically involve measuring the reduction in the hydrolysis of a specific substrate in the presence of the inhibitor, yielding an IC50 value. Many potent sEH inhibitors from the urea and carbamate classes exhibit IC50 values in the nanomolar range. nih.gov
Cyclooxygenase (COX-II) and Lipoxygenase (5-LOX) Inhibition
The dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes is a key strategy in the development of anti-inflammatory agents. By simultaneously blocking the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation, dual inhibitors may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to selective COX-2 inhibitors. nih.gov While direct studies on this compound are unavailable, the carbamate moiety is a feature in various compounds investigated for anti-inflammatory properties. For instance, licofelone, a competitive inhibitor of COX-1/-2 and 5-LOX, has demonstrated good gastrointestinal tolerability in clinical trials. The investigation of natural products has also identified compounds with dual COX/LOX inhibitory activity, highlighting the therapeutic potential of this mechanism. nih.gov Although extracts of Scutellaria salviifolia have shown high inhibitory effects on COX-2, they did not significantly inhibit the 5-LOX enzyme. The potential for this compound and its analogs to act as dual inhibitors of COX-II and 5-LOX would require specific enzymatic assays to be confirmed.
Exploration of Other Enzyme Targets and Their Modulation
The carbamate functional group is a versatile scaffold known to interact with a variety of enzyme targets beyond COX and LOX. A notable example is the inhibition of topoisomerases, which are crucial enzymes in DNA replication and transcription. Certain novel carbamate derivatives of 4-beta-amino-4'-O-demethyl-4-desoxypodophyllotoxin have been synthesized and identified as topoisomerase II poisons, inducing double-stranded DNA breaks.
Furthermore, some O-phenyl carbamate derivatives have been evaluated as selective and potent inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis. The inhibitory activity of carbamate-containing compounds is not limited to these examples, and the exploration of other enzyme targets for analogs of this compound could reveal novel therapeutic applications. The specific enzyme modulation by this compound itself remains a subject for future investigation.
In Vitro Anticancer Activity Assessment
Inhibition of Cancer Cell Proliferation in Various Cell Lines
Analogs of this compound, particularly those containing the phenylcarbamate and carbamate structures, have been the subject of in vitro anticancer studies. These investigations have revealed that the antiproliferative activity of these compounds can be influenced by the nature and position of substituents on the phenyl ring.
A series of chroman carboxamide analogs were evaluated for their anticancer potency, with the majority displaying good to potent activity against the MCF-7 breast cancer cell line. For example, compounds 5k and 5l from this series showed the highest potency. In a separate study, a series of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives were screened for their selective cytotoxic activity against MCF7 breast cancer cells and MCF 10A normal breast cells. Compounds 31, 32, 35, and 37 from this series demonstrated high selective anticancer activity against the breast cancer cells. Furthermore, compounds 35 and 37 also exhibited selectivity against A549 lung cancer cells.
The following table summarizes the in vitro antiproliferative activity of selected carbamate and phenylcarbamate analogs from various studies.
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Azaflavanone derivative | DU145 (Prostate) | 0.4 | |
| Compound 5k (Chroman carboxamide analog) | MCF-7 (Breast) | 40.9 | |
| Compound 5l (Chroman carboxamide analog) | MCF-7 (Breast) | 41.1 | |
| Acrylamide–PABA analog 4j | MCF-7 (Breast) | 1.83 | |
| Acrylamide–PABA analog 4a | MCF-7 (Breast) | 3.54 |
Investigation of Apoptosis Induction and Other Cell Death Pathways
The induction of apoptosis, or programmed cell death, is a primary mechanism by which many anticancer agents exert their effects. In vitro studies on analogs of this compound have demonstrated their ability to trigger this critical cell death pathway in cancer cells.
For instance, an azaflavanone derivative has been shown to markedly inhibit the viability of prostate cancer cells (DU145) and induce apoptosis. The mechanism of action involves an increase in oxidative damage, leading to a high expression of apoptotic markers. This compound also causes mitochondrial dysfunction, which contributes to cell cycle arrest and ultimately apoptosis.
Similarly, the acrylamide–PABA analog 4j was found to activate apoptosis in MCF-7 breast cancer cells. This was evidenced by a significant increase in the levels of the pro-apoptotic protein Bax and the tumor suppressor p53, along with a down-regulation of the anti-apoptotic protein Bcl-2. Furthermore, this compound was observed to enhance the level of caspase 9, a key initiator caspase in the intrinsic apoptotic pathway. Glyphosate and its degradation product, aminomethylphosphonic acid (AMPA), which are glycine (B1666218) analogs, have also been shown to promote apoptosis in prostate cancer cell lines by upregulating p53 and procaspase 9, and activating caspase 3.
Inhibition of Specific Cellular Targets (e.g., Topoisomerases)
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Carbamate derivatives have been investigated for their potential to inhibit these enzymes.
A novel series of carbamate derivatives of 4-beta-amino-4'-O-demethyl-4-desoxypodophyllotoxin were synthesized and evaluated for their effect on human DNA topoisomerase II. Several of these compounds, including 4a-c, 4g, 4j, and 4k , were found to be topoisomerase II poisons. These compounds act by inducing double-stranded breaks in DNA, a mechanism similar to the established anticancer drug etoposide. Notably, these active carbamate derivatives exhibited increased cytotoxicity compared to etoposide. The inhibition of topoisomerase II by these carbamate analogs highlights a specific molecular mechanism through which this class of compounds can exert anticancer activity.
In Vitro Antimicrobial Activity
Phenylcarbamate derivatives have demonstrated a range of in vitro antimicrobial activities against various bacterial and fungal strains. The efficacy of these compounds is often dependent on the specific substitution patterns on the phenyl ring and the nature of the carbamate side chain.
A study on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment revealed that their antimicrobial activity was influenced by the length of the meta-alkoxy substituent and the type of substituent on the phenylpiperazine ring. For example, compound 6d was most effective against Escherichia coli, while compound 8e was most active against Candida albicans. However, all tested compounds in this series were practically inactive against Staphylococcus aureus.
In another study, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs were synthesized and screened for their antimicrobial activity. Compounds 4k and 5f showed the highest potency against S. aureus, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/ml, which is comparable to the standard drug ciprofloxacin.
The following table summarizes the in vitro antimicrobial activity of selected phenylcarbamate analogs.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6d (meta-alkoxyphenylcarbamate) | Escherichia coli | 195.3 | |
| Compound 8e (meta-alkoxyphenylcarbamate) | Candida albicans | 97.7 | |
| Compound 4k (o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate) | Staphylococcus aureus (ATCC 25323) | 6.25 | |
| Compound 5f (o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate) | Staphylococcus aureus (ATCC 25323) | 6.25 | |
| Compound 1h (Dibasic Phenylcarbamate Derivative) | Staphylococcus aureus (ATCC 29213) | 2 (µM) | |
| Compound 1g (Dibasic Phenylcarbamate Derivative) | Staphylococcus aureus (ATCC 29213) | 4 (µM) | |
| Compound 1h (Dibasic Phenylcarbamate Derivative) | Enterococcus faecalis (ATCC 29212) | 4 (µM) | |
| Compound 1g (Dibasic Phenylcarbamate Derivative) | Enterococcus faecalis (ATCC 29212) | 8 (µM) | |
| Compound 1h (Dibasic Phenylcarbamate Derivative) | Candida albicans | 8 (µM) | |
| Compound 1g (Dibasic Phenylcarbamate Derivative) | Candida albicans | 16 (µM) |
Antibacterial Efficacy Studies
Research into the antibacterial properties of carbamate analogs has revealed a spectrum of activity, with some derivatives showing notable potency against specific bacterial strains. For instance, studies on dibasic derivatives of phenylcarbamic acid have demonstrated their potential as antibacterial agents that interact with the cytoplasmic membrane. One such derivative, 1-[3-(dipropylammonio)-2-({[3-(pentyloxy)phenyl]carbamoyl}- oxy)propyl]pyrrolidinium dichloride, has shown good antibacterial activity. In contrast, azepanium derivatives within the same study displayed moderate activity against enterococci. Notably, these compounds were found to be inactive against the Gram-negative bacterium Escherichia coli. The antibacterial effect of these phenylcarbamates is thought to be linked to their surface activity, which is influenced by the length of their alkoxy side chain and the nature of the azacyclic system.
Furthermore, investigations into salicylanilide (B1680751) N-monosubstituted carbamates have highlighted their in vitro antimicrobial potential. A range of these compounds demonstrated significant activity, with some exhibiting minimum inhibitory concentrations (MICs) as low as ≤0.49 μM. nih.gov Particularly noteworthy was the activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, 2-[(4-bromophenyl)carbamoyl]-4-chlorophenyl phenylcarbamate showed very low MIC values (≤0.98 μM) against Staphylococci. nih.gov Another analog, 2-[(4-bromophenyl)carbamoyl]-4-chlorophenyl benzylcarbamate, was effective against an extended-spectrum β-lactamase (ESBL) producing strain of Klebsiella pneumoniae, with MICs starting from 31.25 μM. nih.gov However, Gram-negative bacteria, in general, were found to be less susceptible to this class of compounds. nih.gov
Interactive Table: In Vitro Antibacterial Activity of Selected Carbamate Analogs
| Compound/Analog | Bacterial Strain | Activity (MIC in μM) | Reference |
|---|---|---|---|
| 2-[(4-bromophenyl)carbamoyl]-4-chlorophenyl phenylcarbamate | Staphylococci | ≤0.98 | nih.gov |
Antifungal Efficacy Studies
The antifungal potential of carbamate analogs has also been a focus of research. In the same study on salicylanilide N-monosubstituted carbamates, these compounds were evaluated against eight fungal species. nih.gov The fungus Trichophyton mentagrophytes showed high susceptibility to these compounds. nih.gov Specifically, 2-[(4-bromophenyl)carbamoyl]-4-chlorophenyl benzylcarbamate demonstrated the broadest spectrum of antifungal action among the tested derivatives. nih.gov However, similar to the antibacterial findings, most of the other fungal species tested were less susceptible. nih.gov
Another study on dibasic derivatives of phenylcarbamic acid showed that only a limited number of the tested compounds exhibited antifungal activity against Candida albicans. nih.gov This suggests that the structural features required for potent antifungal activity may differ from those for antibacterial efficacy within this chemical class.
Antimycobacterial Activity Assessment
The search for novel antimycobacterial agents has led to the investigation of various chemical scaffolds, including carbamates. While specific data on this compound is not available, studies on other substituted carbamates and related compounds indicate a potential for antimycobacterial activity. For instance, research on 5-substituted pyrimidine (B1678525) nucleosides, which can be considered distant analogs in terms of containing modified nitrogenous bases, has shown that certain derivatives are potent inhibitors of Mycobacterium avium, with MIC90 values in the 1-5 µg/mL range. nih.gov The nature of the substituent at the C-5 position was found to be a key determinant of their anti-mycobacterial activity. nih.gov These findings suggest that the core structure of a molecule can be chemically modified to enhance its antimycobacterial properties, a principle that could be applicable to carbamate derivatives.
In Vitro Anti-inflammatory Mechanism Investigations
The anti-inflammatory properties of compounds structurally related to this compound have been explored through various in vitro models, focusing on their ability to modulate key inflammatory pathways and mediators.
Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandins, Cytokines)
Research has indicated that certain phenylcarbamate derivatives can influence the production of pro-inflammatory mediators. A study on novel phenylcarbamoylmethyl ester-containing compounds demonstrated their ability to inhibit the synthesis of Prostaglandin E2 (PGE2). nih.gov Similarly, N-phenylcarbamothioylbenzamides have been shown to possess anti-inflammatory activity, which is also linked to the potent inhibition of PGE2 synthesis. nih.govdovepress.comresearchgate.net
The effect of carbamate analogs on cytokine production has also been a subject of investigation, albeit in different contexts. For example, in vitro studies with enkephalin-derived peptides have shown modulation of both Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4) cytokines. nih.gov While these peptides are not structurally similar to this compound, this research highlights the potential for small molecules to influence cytokine expression. The administration of cytokines encapsulated in particles has also been explored as a therapeutic strategy, demonstrating the importance of cytokine modulation in immune responses. nih.gov
Elucidation of Relevant Signaling Pathways (e.g., PI3K-AKT Pathway, NF-κB Pathway)
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival and has been implicated in inflammatory processes. nih.gov Some studies have suggested that carbamate compounds can influence this pathway. For example, the binding of acetylcholine to its receptors can promote Ca2+ influx, which in turn can activate the phosphoinositide 3-kinase (PI3K) pathway. mdpi.com As carbamates are known to act as acetylcholinesterase inhibitors, they can indirectly influence signaling pathways regulated by acetylcholine. mdpi.com The PI3K/Akt pathway is crucial for T cell development, translating extracellular signals into functional outcomes like survival and proliferation. nih.gov
The NF-κB signaling pathway is another key regulator of inflammation. nih.gov Carbamate compounds have been shown to interact with this pathway. The inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) is a crucial component of the IKK complex, which activates the NF-κB pathway. nih.gov Some research suggests that there may be an indirect link between Keap1, a protein involved in the Nrf2 antioxidant response, and the NF-κB pathway, which could potentially be influenced by carbamates. nih.gov Furthermore, some carbamate pesticides have been shown to have an impact on transcription factor cross-talk, including the estrogen receptor and NF-κB. nih.gov
Antioxidant Activity and Free Radical Scavenging Mechanisms (In Vitro)
The potential for carbamate-containing compounds to act as antioxidants has been explored in several in vitro studies. The antioxidant activity is often assessed by the ability of a compound to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical.
Research on a series of urea, carbamate, and triazole derivatives has been conducted to evaluate their antioxidant properties. researchgate.net The IC50 value, which represents the concentration of a compound required to scavenge 50% of the DPPH radicals, is a common metric used in these assays. researchgate.net Studies on other classes of compounds, such as 3-carboxycoumarin derivatives, have also utilized the DPPH assay to demonstrate their radical-scavenging activity, with some compounds showing time and concentration-dependent effects. nih.govproquest.com The presence of specific functional groups, such as hydroxyl groups, on the aromatic ring structure is often correlated with enhanced antioxidant activity. nih.govproquest.com
While specific data for this compound is not available, the general principles of antioxidant activity observed in these related studies suggest that the presence of the carbamate moiety and the substituted phenyl ring could contribute to free radical scavenging properties. The acetyl group on the phenyl ring may also influence the electronic properties of the molecule and, consequently, its antioxidant potential. Further in vitro studies using assays such as DPPH, ABTS, and hydroxyl radical scavenging would be necessary to fully elucidate the antioxidant capacity of this compound.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Influence of Butyl Chain Length and Branching on Biological Activity and Selectivity
The nature of the alkyl group in carbamate (B1207046) derivatives can significantly impact their biological activity. This is often attributed to factors such as lipophilicity, steric hindrance, and the ability to fit into specific binding pockets of target enzymes. nih.gov The butyl group, in its various isomeric forms (n-butyl, sec-butyl, isobutyl, and tert-butyl), offers a way to probe these effects. wikipedia.orgmasterorganicchemistry.com
In a series of biphenyl-3-yl alkylcarbamates investigated as fatty acid amide hydrolase (FAAH) inhibitors, the N-alkyl substituent's size, shape, and lipophilicity were found to have a minimal effect on the chemical stability of the carbamate group itself. nih.gov However, these characteristics did significantly influence the rate of hydrolysis in biological media like rat plasma, suggesting that interaction with metabolic enzymes is highly dependent on the alkyl chain's structure. nih.gov For instance, a study on biphenyl-3-yl N-cyclohexylcarbamate and its analogs showed that substitution of the cyclohexyl group with various alkyl groups, including butyl, did not significantly alter the half-life in alkaline hydrolysis but did affect stability in plasma. nih.gov This highlights the importance of the alkyl group in enzymatic recognition and metabolic stability.
The branching of the butyl chain can introduce steric hindrance, which may affect binding to the active site of an enzyme. The tert-butyl group, being particularly bulky, is known to cause significant steric effects. wikipedia.org This steric bulk can be advantageous if it leads to a more favorable and selective interaction with the target, but it can also be detrimental if it prevents the molecule from accessing the binding site.
Table 1: Isomers of the Butyl Group
| Isomer | Structure |
|---|---|
| n-butyl | -CH₂CH₂CH₂CH₃ |
| sec-butyl | -CH(CH₃)CH₂CH₃ |
| isobutyl | -CH₂CH(CH₃)₂ |
| tert-butyl | -C(CH₃)₃ |
Contribution of the Acetylphenyl Moiety to Molecular Recognition and Bioactivity
The acetylphenyl moiety of Butyl (4-acetylphenyl)carbamate plays a critical role in its interaction with biological targets. The phenyl ring itself provides a scaffold for interaction, often through hydrophobic or π-stacking interactions with aromatic amino acid residues in the binding site of an enzyme. nih.gov In the context of cholinesterase inhibitors, for example, the phenyl group can interact with residues in the active site gorge. nih.gov
The acetyl group, being an electron-withdrawing group, influences the electronic properties of the phenyl ring. This can affect the strength of interactions such as hydrogen bonding and π-π stacking. The acetyl group's carbonyl oxygen can also act as a hydrogen bond acceptor, potentially forming a key interaction with a hydrogen bond donor in the active site of a target protein.
In studies of other carbamate derivatives, the nature of the substituent on the phenyl ring has been shown to be a key determinant of activity and selectivity. For instance, in a series of N-phenylcarbamates designed as cholinesterase inhibitors, the substituents on the phenyl ring were crucial for potency and selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Impact of Substituent Effects on the Phenyl Ring (e.g., Ortho-Effects, Electronic Properties)
The position and electronic nature of substituents on the phenyl ring of phenylcarbamates can have a profound impact on their biological activity. The acetyl group in this compound is located at the para-position of the phenyl ring.
Electronic Properties: The acetyl group is an electron-withdrawing group due to the carbonyl moiety. libretexts.org This deactivates the aromatic ring towards electrophilic aromatic substitution. masterorganicchemistry.com In the context of enzyme inhibition, this electronic effect can influence the binding affinity. Electron-withdrawing groups can affect the pKa of the carbamate NH proton and the charge distribution across the molecule, which in turn can alter interactions with the enzyme's active site. nih.gov
Ortho-Effects: While the acetyl group in the title compound is in the para position, it is informative to consider the impact of substituent placement at other positions. Ortho-substituents can exert unique steric and electronic effects. A study on o-substituted phenyl N-butyl carbamates as butyrylcholinesterase inhibitors found that electron-donating substituents in the ortho position led to better inhibition of butyrylcholinesterase compared to acetylcholinesterase, whereas electron-withdrawing substituents favored acetylcholinesterase inhibition. This was attributed to differences in the conformation of the enzyme-inhibitor tetrahedral intermediate.
The position of a substituent determines the directing effect in electrophilic aromatic substitution reactions, with some groups being ortho, para-directing and others being meta-directing. masterorganicchemistry.comchemistrysteps.com Activating groups are typically ortho, para-directors, while deactivating groups (with the exception of halogens) are generally meta-directors. libretexts.orgalmaaqal.edu.iq The acetyl group, being a deactivating group, would typically direct incoming electrophiles to the meta position. libretexts.org While this is more relevant to the synthesis of derivatives, it underscores the importance of substituent positioning in determining the chemical properties and potential interactions of the molecule.
Conformational Requirements for Optimal Enzyme Binding and Biological Efficacy
The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to an enzyme's active site and elicit a biological response. For carbamate inhibitors, the relative orientation of the alkyl chain, the carbamate linkage, and the phenyl ring is crucial for achieving optimal binding.
Enzymes can undergo conformational changes upon substrate or inhibitor binding, a concept known as "induced fit". nih.gov Alternatively, a ligand may bind to a pre-existing conformation of the enzyme, a model referred to as "conformational selection". nih.gov Regardless of the precise mechanism, a high degree of complementarity between the ligand's conformation and the enzyme's binding site is necessary for potent inhibition.
Studies on cholinesterase inhibitors have shown that the conformation of the inhibitor within the active site gorge is key to its potency. nih.gov The inhibitor must adopt a conformation that allows for favorable interactions with key amino acid residues, such as those at the catalytic anionic site and the peripheral anionic site. nih.gov For carbamates, the orientation of the carbamate group itself is critical for the carbamylation of the catalytic serine residue in the active site of enzymes like acetylcholinesterase. nih.gov
While specific conformational studies on this compound are not available in the reviewed literature, molecular modeling and docking studies of related carbamates can provide insights. These studies can predict the likely binding poses and identify the key intermolecular interactions that stabilize the enzyme-inhibitor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.orgplos.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For carbamate inhibitors of enzymes like acetylcholinesterase, 2D- and 3D-QSAR models have been developed. nih.govplos.orgplos.orgresearchgate.net These models typically use a variety of molecular descriptors to quantify different aspects of the chemical structure.
Commonly used descriptors in QSAR studies of carbamates include:
Electronic descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of charges.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar refractivity, and van der Waals volume.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP).
Topological descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
A 2D-QSAR study on a series of carbamate derivatives as acetylcholinesterase inhibitors identified the Connolly Accessible Area, the energy of the LUMO (ELUMO), and the percentage of hydrogen atoms as key features influencing inhibitory activity. plos.orgresearchgate.net Another 3D-QSAR study on a diverse set of acetylcholinesterase inhibitors highlighted the importance of proper conformation in the active site and interactions with specific amino acid residues. nih.gov
While a specific QSAR model for this compound has not been reported in the reviewed literature, the development of such a model would be a valuable tool for optimizing its structure. By synthesizing and testing a series of analogs with variations in the butyl chain and substituents on the phenyl ring, a robust QSAR model could be constructed to predict the structural features required for enhanced biological efficacy.
Academic and Research Applications of Butyl 4 Acetylphenyl Carbamate in Medicinal and Synthetic Chemistry
Role as a Key Synthetic Intermediate for Complex Organic Molecules
The unique structure of tert-Butyl (4-acetylphenyl)carbamate, which combines a ketone functional group with a Boc-protected aniline (B41778), makes it an attractive starting material for the synthesis of a variety of complex organic molecules. The Boc (tert-butoxycarbonyl) group provides a stable and easily removable protecting group for the amine, allowing for selective reactions at the acetyl group.
Precursor in the Synthesis of Pharmacologically Active Compounds
Research has demonstrated the utility of tert-Butyl (4-acetylphenyl)carbamate as a precursor in the synthesis of various pharmacologically active compounds. Its ability to undergo transformations at both the acetyl and carbamate (B1207046) functionalities provides a pathway to diverse molecular scaffolds.
For instance, it has been utilized as a starting material in the synthesis of photoactive molecular switches . In one study, tert-Butyl (4-acetylphenyl)carbamate was brominated at the acetyl group to form an intermediate that could be further elaborated into more complex structures designed to respond to light stimuli. researchgate.net This highlights its role in creating sophisticated molecules with potential applications in photopharmacology.
Furthermore, this carbamate has been instrumental in the development of near-infrared (NIR) photoactivatable nitric oxide (NO) donors . nih.govmhmedical.com In this context, the tert-butyl (4-acetylphenyl)carbamate moiety serves as a core scaffold which, after several synthetic steps including N-methylation and subsequent condensation reactions, forms part of a larger aza-BODIPY dye structure capable of releasing nitric oxide upon irradiation with NIR light. nih.govmhmedical.com These molecules are being investigated for their potential in targeted cancer therapy.
A patent application has also described the use of tert-Butyl (4-acetylphenyl)carbamate in the synthesis of inducers of autophagy . wikipedia.org The compound was used as a starting material to construct chalcone (B49325) intermediates, which are precursors to molecules that can modulate the Beclin-1/Bcl-2 protein-protein interaction, a key regulatory step in autophagy. wikipedia.org This process is of significant interest for the treatment of various diseases, including cancer and neurodegenerative disorders.
Another application is in the development of radiolabelled imaging agents . In the synthesis of a fluorine-18 (B77423) radiolabelled fluorescent chalcone for detecting glycogen, tert-Butyl (4-acetylphenyl)carbamate was used as a key building block in a Claisen-Schmidt condensation reaction. researchgate.netsigmaaldrich.com
The following table summarizes some of the pharmacologically active compounds synthesized using tert-Butyl (4-acetylphenyl)carbamate as a precursor:
| Precursor Compound | Synthetic Target | Potential Application |
| tert-Butyl (4-acetylphenyl)carbamate | Photoactive molecular switches | Photopharmacology |
| tert-Butyl (4-acetylphenyl)carbamate | Near-infrared photoactivatable nitric oxide (NO) donors | Targeted cancer therapy |
| tert-Butyl (4-acetylphenyl)carbamate | Inducers of autophagy | Cancer, neurodegeneration |
| tert-Butyl (4-acetylphenyl)carbamate | Radiolabelled fluorescent chalcones | Medical imaging (PET) |
Building Block in the Development of Agro-chemicals
Contribution to the Rational Design and Development of Novel Carbamate-Based Therapeutics
The carbamate moiety is a significant structural feature in many therapeutic agents due to its ability to act as a stable bioisostere of amide or ester groups, and its capacity to influence the pharmacokinetic properties of a drug molecule. nih.gov While direct research on the rational design of therapeutics based specifically on the Butyl (4-acetylphenyl)carbamate scaffold is limited, its use as an intermediate in the synthesis of targeted therapeutic agents, such as the aforementioned nitric oxide donors and autophagy inducers, is a clear contribution to this field.
The design of these molecules often involves computational methods, such as molecular docking, to predict the interaction of the final compound with its biological target. The synthetic accessibility of complex molecules from tert-Butyl (4-acetylphenyl)carbamate facilitates the iterative process of design, synthesis, and testing that is central to modern drug discovery.
Advancements in Fundamental Organic Reaction Development and Catalysis
The synthesis and transformation of this compound have also been subjects of research aimed at developing new and improved synthetic methodologies.
One study has reported a greener approach for the chemoselective Boc protection of amines using sulfonated reduced graphene oxide as a recyclable heterogeneous catalyst. In this work, tert-Butyl (4-acetylphenyl)carbamate was synthesized from 4'-aminoacetophenone (B505616) in high yield, demonstrating a more environmentally friendly catalytic method for its preparation.
Another investigation explored the In(III) and Hf(IV) triflate-catalyzed hydration of aryl acetylenes in liquid sulfur dioxide. This work presented the successful synthesis of tert-Butyl (4-acetylphenyl)carbamate from the corresponding alkyne, showcasing a novel catalytic system for this type of transformation under mild conditions.
The following table details research findings related to the synthesis of tert-Butyl (4-acetylphenyl)carbamate:
| Synthetic Method | Catalyst/Reagents | Key Findings |
| Boc Protection | Sulfonated reduced graphene oxide (SrGO) | High yield (84%), recyclable heterogeneous catalyst, environmentally friendly. |
| Alkyne Hydration | In(OTf)₃ or Hf(OTf)₄ in liquid SO₂ | Mild, catalyst-free conditions for the synthesis from the corresponding alkyne. |
| Standard Synthesis | Di-tert-butyl dicarbonate (B1257347), 1,4-dioxane | Standard laboratory procedure for Boc protection. nih.govmhmedical.com |
These studies, while focused on the synthesis of the title compound, contribute to the broader field of organic chemistry by providing new catalytic systems and reaction conditions that can be applied to a wider range of substrates.
Future Perspectives and Emerging Research Avenues for Butyl 4 Acetylphenyl Carbamate
Exploration of Novel and Sustainable Synthetic Pathways
The current synthesis of Butyl (4-acetylphenyl)carbamate typically involves the reaction of 4-aminoacetophenone with butyl chloroformate. nih.govnih.govmdpi.com One documented method reports a high yield of 95% for this reaction. nih.govnih.govmdpi.com While effective, this traditional approach utilizes chloroformates, which are hazardous reagents. Future research is anticipated to pivot towards greener and more sustainable synthetic methodologies.
A significant area of development will likely be the exploration of non-phosgene routes to carbamate (B1207046) synthesis. This could involve the use of dialkyl carbonates, which are more environmentally benign reagents. Another promising avenue is the application of catalytic systems. For instance, the development of catalysts that can facilitate the direct carbonylation of 4-aminoacetophenone and butanol would represent a major advancement in sustainability.
Furthermore, biocatalysis presents a compelling alternative. The use of enzymes, such as lipases or engineered carbamate synthases, could enable the synthesis of this compound under mild, aqueous conditions, thereby reducing the reliance on organic solvents and hazardous chemicals. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will undoubtedly guide the development of these next-generation synthetic pathways.
| Current Synthesis | Future Sustainable Pathways |
| Reaction of 4-aminoacetophenone with butyl chloroformate | Use of dialkyl carbonates as greener reagents |
| Use of hazardous reagents | Catalytic carbonylation of amines and alcohols |
| Batch processing | Biocatalysis using enzymes |
| Flow chemistry for improved safety and efficiency |
Integration of Advanced Mechanistic Studies with High-Throughput Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is crucial for its future development. While current literature provides synthetic procedures nih.govnih.govmdpi.com, detailed mechanistic studies are lacking. Future research should employ advanced spectroscopic techniques, such as in-situ infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, to probe the reaction intermediates and transition states in real-time.
In the realm of biological applications, high-throughput screening (HTS) will be instrumental. Although a study utilized a 384-well high-throughput format to evaluate derivatives of this compound as potential Sphingosine Kinase 1 (SphK1) inhibitors nih.gov, this approach can be expanded. Large libraries of compounds, including this compound and its analogues, could be rapidly screened against a diverse panel of biological targets. This would accelerate the identification of new bioactivities and potential therapeutic applications. The integration of HTS with mechanistic studies will create a powerful feedback loop, where the results from large-scale screening inform more focused mechanistic investigations.
Identification and Validation of New Biological Targets
The carbamate functional group is a key structural motif in many approved drugs, suggesting that this compound could interact with a range of biological targets. researchgate.net Current research has positioned this compound as a precursor for molecules targeting Sphingosine Kinase 1 (SphK1) and for novel N-arylpiperazines with potential antimycobacterial activity. nih.govnih.govmdpi.com
SphK1 is a promising target for therapeutic intervention in cancer and inflammatory diseases. nih.gov The fact that derivatives of this compound are being investigated as SphK1 inhibitors suggests that this compound itself, or closely related analogues, may possess intrinsic activity against this kinase or other lipid kinases. nih.gov Future research should focus on validating SphK1 as a direct target and exploring the structure-activity relationships of the carbamate moiety.
The use of this compound as an intermediate in the synthesis of potential antimycobacterial agents opens up another important therapeutic avenue. nih.govmdpi.com Given the rise of drug-resistant tuberculosis, there is an urgent need for new antimycobacterial compounds. Future studies should investigate the potential of this compound and its derivatives to inhibit the growth of Mycobacterium tuberculosis and other pathogenic mycobacteria. This would involve in vitro screening against various bacterial strains and subsequent validation in cellular and animal models.
| Potential Biological Target | Therapeutic Area | Rationale |
| Sphingosine Kinase 1 (SphK1) | Cancer, Inflammation | Derivatives have been investigated as SphK1 inhibitors. nih.gov |
| Mycobacterial enzymes | Infectious Diseases (Tuberculosis) | Used as an intermediate for antimycobacterial N-arylpiperazines. nih.govmdpi.com |
| Other kinases and enzymes | Various | The carbamate moiety is a common feature in many bioactive molecules. |
Application of Artificial Intelligence and Machine Learning in Carbamate Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the study of carbamates like this compound will be no exception. The initial steps in this direction have already been taken, with virtual screening being used to identify potential SphK1 inhibitors derived from this compound. nih.gov
Future research can leverage more advanced AI/ML models for a variety of purposes. Generative models can be employed to design novel carbamate derivatives with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of new compounds based on their chemical structure, accelerating the identification of promising drug candidates. unirioja.es
Furthermore, AI can be used to predict optimal and more sustainable synthetic routes for this compound and its derivatives. By analyzing vast datasets of chemical reactions, ML algorithms can identify novel catalytic systems and reaction conditions that are more eco-friendly and efficient. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation. nih.gov
Development of Eco-Friendly and Scalable Production Methods
For this compound to be a viable candidate for any large-scale application, the development of eco-friendly and scalable production methods is essential. As previously mentioned, moving away from hazardous reagents like chloroformates is a key objective.
Future research in this area will likely focus on process intensification, such as the use of continuous flow chemistry. Flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. The synthesis of this compound in a flow system could allow for higher yields and purity with a smaller environmental footprint.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
